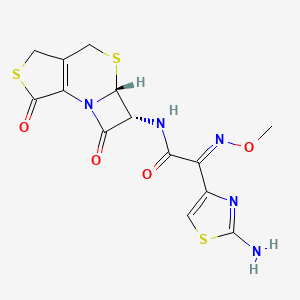
Ceftiofur Thiolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftiofur Thiolactone is a derivative of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly valued for its stability and efficacy in treating various bacterial infections in livestock.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ceftiofur Thiolactone can be synthesized through a series of chemical reactions involving the formation of a thiolactone ring. The synthesis typically starts with the preparation of a cephalosporin core, followed by the introduction of a thiolactone moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the thiolactone ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production also ensures compliance with stringent quality control standards to produce pharmaceutical-grade compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Ceftiofur Thiolactone undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiolactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiolactone ring under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiolactones.
Applications De Recherche Scientifique
Ceftiofur Thiolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: this compound is investigated for its therapeutic potential in treating bacterial infections in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
Ceftiofur Thiolactone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell. The thiolactone moiety enhances the stability and bioavailability of the compound, making it more effective in clinical applications.
Comparaison Avec Des Composés Similaires
Ceftiofur: The parent compound, widely used in veterinary medicine.
Desfuroylceftiofur: A primary metabolite of ceftiofur with similar antibacterial activity.
Cefquinome: Another cephalosporin antibiotic used in veterinary medicine.
Florfenicol: An antibiotic with a different mechanism of action but used for similar indications.
Uniqueness: Ceftiofur Thiolactone is unique due to its enhanced stability and efficacy compared to its parent compound, ceftiofur. The thiolactone moiety provides additional chemical versatility, allowing for the development of novel derivatives with improved pharmacological properties.
Propriétés
Numéro CAS |
120882-23-7 |
|---|---|
Formule moléculaire |
C14H13N5O4S3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |
Clé InChI |
CFNJWQKYNRAOLX-RWFJUVPESA-N |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(CS3)CSC4=O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


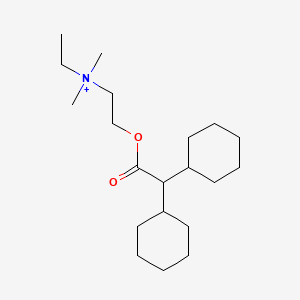

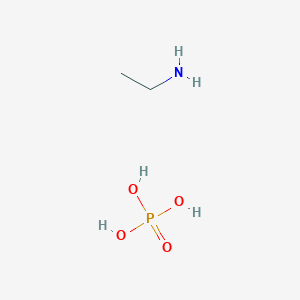

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)

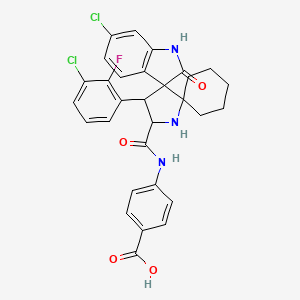
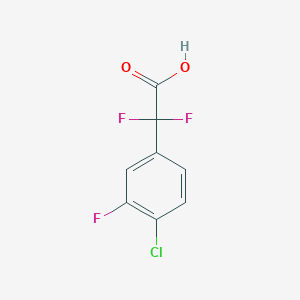
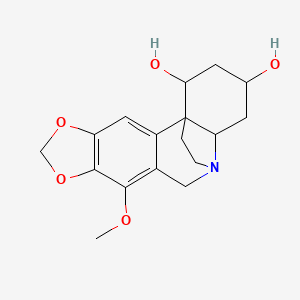
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

